molecular formula C10H8ClNO B8647633 (3-Chloroquinolin-6-yl)methanol

(3-Chloroquinolin-6-yl)methanol

Cat. No.: B8647633
M. Wt: 193.63 g/mol
InChI Key: OMPDRWXRGBPPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloroquinolin-6-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

(3-Chloroquinolin-6-yl)methanol is being investigated for its potential as an antimicrobial agent. Compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chlorine atom may enhance its interaction with microbial targets, increasing its efficacy.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/ml
(6-Methylquinolin-3-yl)methanolPseudomonas aeruginosa12.5 µg/ml
QuinineVarious strains8 µg/ml

Anticancer Research

Research indicates that this compound may possess anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival. Preliminary studies suggest that it could be effective against certain cancer cell lines, warranting further investigation.

Table 2: Anticancer Activity Studies

Study ReferenceCell Lines TestedObserved Effects
HeLa, MCF-7Significant reduction in cell viability
A549 (lung cancer)Induction of apoptosis

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow for various functionalization reactions, making it a versatile intermediate in synthetic pathways.

Table 3: Synthetic Applications

Reaction TypeConditionsProducts Formed
Electrophilic Aromatic SubstitutionReflux with halogensSubstituted quinoline derivatives
ReductionLithium aluminum hydrideDihydroquinoline derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using the well diffusion method. Results indicated that the compound exhibited significant inhibition against Mycobacterium smegmatis with an MIC value of 6.25 µg/ml, suggesting potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, this compound was tested on HeLa and MCF-7 cell lines. The compound showed a notable reduction in cell viability, indicating its potential as an anticancer drug candidate .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(3-chloroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2

InChI Key

OMPDRWXRGBPPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Methyl 3-chloroquinoline-6-carboxylate (145 mg, 0.654 mmol) in THF (6 ml) Lithiumaluminium hydride 1M in THF (0.654 ml, 0.654 mmol) was added slowly at rt. The reaction was stirred for 2 h at rt. Sodium sulfate decahydrate was added to the reaction mixture to destroy the excess of Lithiumaluminium hydride. After 1 h, methanol was added and the fine suspension was filtered off. The filtrate was concentrated under vacuum, to afford crude (3-chloroquinolin-6-yl)methanol. MS (Method V) [M+H]+=194.2.
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.654 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.